molecular formula C11H9BrF4O3 B2454695 Ethyl 4-(2-bromo-1,1,2,2-tetrafluoroethoxy)benzoate CAS No. 896431-14-4

Ethyl 4-(2-bromo-1,1,2,2-tetrafluoroethoxy)benzoate

Cat. No.: B2454695
CAS No.: 896431-14-4
M. Wt: 345.088
InChI Key: JQNARXIKXOPBPX-UHFFFAOYSA-N
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Description

Ethyl 4-(2-bromo-1,1,2,2-tetrafluoroethoxy)benzoate is an organobromine compound with the molecular formula C11H9BrF4O3 and a molecular weight of 345.088.

Preparation Methods

The synthesis of Ethyl 4-(2-bromo-1,1,2,2-tetrafluoroethoxy)benzoate typically involves the reaction of 4-hydroxybenzoic acid with 2-bromo-1,1,2,2-tetrafluoroethanol in the presence of a suitable catalyst. The reaction conditions often include the use of a base such as potassium carbonate and a solvent like dimethylformamide (DMF). The resulting intermediate is then esterified with ethanol to yield the final product.

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Ethyl 4-(2-bromo-1,1,2,2-tetrafluoroethoxy)benzoate undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom in the compound can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.

    Oxidation and Reduction: The compound can undergo oxidation to form corresponding carboxylic acids or reduction to yield alcohols.

    Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to form the corresponding carboxylic acid and ethanol.

Common reagents used in these reactions include sodium hydroxide for hydrolysis, hydrogen gas for reduction, and various oxidizing agents like potassium permanganate for oxidation. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Ethyl 4-(2-bromo-1,1,2,2-tetrafluoroethoxy)benzoate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the development of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of Ethyl 4-(2-bromo-1,1,2,2-tetrafluoroethoxy)benzoate involves its interaction with specific molecular targets and pathways. The bromine and fluorine atoms in the compound contribute to its reactivity and ability to form stable complexes with various biological molecules. These interactions can modulate the activity of enzymes and receptors, leading to the observed biological effects.

Comparison with Similar Compounds

Ethyl 4-(2-bromo-1,1,2,2-tetrafluoroethoxy)benzoate can be compared with other similar compounds such as:

    Ethyl 4-(1,1,2,2-tetrafluoroethoxy)benzoate: Lacks the bromine atom, resulting in different reactivity and applications.

    Ethyl 4-bromobenzoate: Lacks the tetrafluoroethoxy group, leading to different chemical properties and uses.

    Ethyl 2-bromobenzoate: Has a different substitution pattern on the benzene ring, affecting its reactivity and applications.

The uniqueness of this compound lies in its combination of bromine and tetrafluoroethoxy groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

ethyl 4-(2-bromo-1,1,2,2-tetrafluoroethoxy)benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9BrF4O3/c1-2-18-9(17)7-3-5-8(6-4-7)19-11(15,16)10(12,13)14/h3-6H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JQNARXIKXOPBPX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)OC(C(F)(F)Br)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9BrF4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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